molecular formula C23H16N4O3S2 B11022467 N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11022467
M. Wt: 460.5 g/mol
InChI Key: XMUZZLZAFJBWBP-UHFFFAOYSA-N
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Description

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a quinoline ring, and a pyridine ring, all of which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include methylsulfonyl chloride, pyridine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe or as a ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-6-(methylsulfonyl)-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-1,3-benzothiazole-6-carboxamide
  • N-[(2Z)-6-(methylsulfonyl)-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-(2-thienyl)acrylamide
  • 1-(Methylsulfonyl)-N-[(2Z)-6-(methylsulfonyl)-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-4-piperidinecarboxamide

Uniqueness

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C23H16N4O3S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O3S2/c1-32(29,30)15-6-7-19-21(12-15)31-23(26-19)27-22(28)17-13-20(14-8-10-24-11-9-14)25-18-5-3-2-4-16(17)18/h2-13H,1H3,(H,26,27,28)

InChI Key

XMUZZLZAFJBWBP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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